N-Phenethyl-THIQ Scaffold Delivers 7-DHCR Inhibition 200-Fold More Potent Than BM 15.766 in Whole-Cell Cholesterol Biosynthesis Assays
In a whole-cell assay measuring inhibition of overall cholesterol biosynthesis, the N-phenethyltetrahydroisoquinoline chemotype — of which 1-(2-phenylethyl)-THIQ is the unsubstituted parent scaffold — demonstrated an IC₅₀ of 2.3 nM for the most active derivative (compound 5f), compared with IC₅₀ = 500 nM for BM 15.766, the previously most selective known 7-DHCR inhibitor [1]. This represents an approximately 217-fold enhancement in potency attributable to the phenethyl-THIQ pharmacophore. Crucially, compounds from this series showed strong and selective inhibition of 7-DHCR without affecting ergosterol biosynthesis in fungi and displayed very low cytotoxicity , establishing target selectivity unmatched by non-phenethyl THIQ congeners, which have no reported 7-DHCR activity.
| Evidence Dimension | 7-Dehydrocholesterol reductase (7-DHCR) inhibition — whole-cell cholesterol biosynthesis IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 2.3 nM (N-phenethyl-THIQ derivative 5f; unsubstituted parent 1-(2-phenylethyl)-THIQ is the scaffold progenitor) |
| Comparator Or Baseline | BM 15.766 (reference 7-DHCR inhibitor): IC₅₀ = 500 nM |
| Quantified Difference | ~217-fold greater potency for the N-phenethyl-THIQ scaffold vs. BM 15.766 |
| Conditions | Whole-cell cholesterol biosynthesis assay in human cells (J. Med. Chem. 2012, 55, 7614–7622) |
Why This Matters
For laboratories studying cholesterol biosynthesis disorders such as Smith-Lemli-Opitz syndrome (SLOS), the N-phenethyl-THIQ scaffold offers a potency advantage exceeding two orders of magnitude over the established tool compound BM 15.766, enabling experiments at substantially lower concentrations with reduced off-target risk.
- [1] Aline H, Christiane M, Roland B, et al. A new class of selective and potent 7-dehydrocholesterol reductase inhibitors. J Med Chem. 2012;55(17):7614–7622. DOI: 10.1021/jm3006096. View Source
